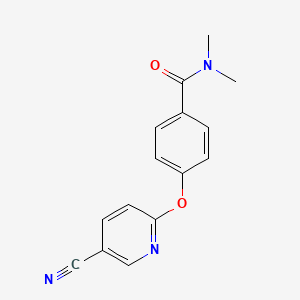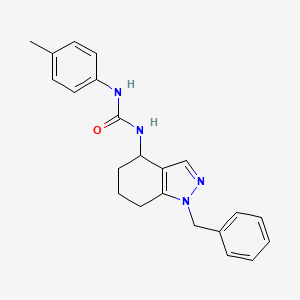
1-(3-Ethylpiperidin-1-yl)sulfonylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylpiperidin-1-yl)sulfonylazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is also known as Compound X and is a potent and selective blocker of the neuronal sodium channel Nav1.7.
Wirkmechanismus
The mechanism of action of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the selective blockade of the Nav1.7 sodium channel, which is expressed in sensory neurons. This blockade leads to the inhibition of the transmission of pain signals, which can be beneficial in the treatment of chronic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By selectively blocking the Nav1.7 sodium channel, this compound inhibits the transmission of pain signals, which can result in pain relief. Additionally, this compound has been shown to have a low potential for causing side effects, which makes it an attractive option for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Ethylpiperidin-1-yl)sulfonylazepane in lab experiments include its potency and selectivity for the Nav1.7 sodium channel, which makes it a useful tool for studying the role of this channel in pain transmission. Additionally, this compound has a low potential for causing side effects, which makes it a safer option for lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound may not be suitable for studying the role of other sodium channels or ion channels in pain transmission.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Studying the potential applications of this compound in the treatment of other types of pain, such as neuropathic pain.
3. Investigating the potential of this compound as a therapeutic agent for other diseases or conditions, such as epilepsy or depression.
4. Studying the structure-activity relationship of this compound to identify more potent and selective blockers of the Nav1.7 sodium channel.
5. Developing new methods for delivering this compound to the target site, such as transdermal patches or nanoparticles.
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its selective blockade of the Nav1.7 sodium channel makes it a useful tool for studying pain transmission and developing new treatments for chronic pain. However, further research is needed to fully understand the potential of this compound and to identify new directions for its use.
Synthesemethoden
The synthesis of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the reaction of 4-aminobenzenesulfonamide and 3-ethylpiperidine in the presence of a suitable base and solvent. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It is a potent and selective blocker of the neuronal sodium channel Nav1.7, which is involved in the transmission of pain signals. Therefore, this compound has potential applications in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
1-(3-ethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-2-13-8-7-11-15(12-13)18(16,17)14-9-5-3-4-6-10-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPLLSXAEOILCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)


![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)

![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)